3-[Benzyl(methyl)amino]propanohydrazide
Overview
Description
3-[Benzyl(methyl)amino]propanohydrazide is a biochemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . The compound is characterized by its unique structure, which includes a benzyl group, a methylamino group, and a propanohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(methyl)amino]propanohydrazide typically involves the reaction of β-alanine with benzylamine and methylamine under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[Benzyl(methyl)amino]propanohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
3-[Benzyl(methyl)amino]propanohydrazide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Proteomics Research: The compound is used as a biochemical tool to study protein interactions and functions.
Drug Development: It serves as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Biological Studies: Researchers use it to investigate cellular processes and molecular mechanisms.
Industrial Applications: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Benzyl(methyl)amino]propanohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
3-[Benzyl(methyl)amino]propanohydrazide can be compared with other similar compounds, such as:
N-Benzyl-N-methylpropionamide: Similar structure but lacks the hydrazide group.
Benzylmethylamine: Contains the benzyl and methylamino groups but lacks the propanohydrazide moiety.
Propanohydrazide: Contains the hydrazide group but lacks the benzyl and methylamino groups.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
3-[benzyl(methyl)amino]propanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-14(8-7-11(15)13-12)9-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTODVZRZXGXQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)NN)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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